1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

When synthesizing 3,4,6-trisubstituted pyridazine libraries, generic dichloropyridazine isomers force tedious re-optimization of regioselectivity. 1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone (CAS 1391766-42-9) solves this with a unique 3,6-dichloro pattern and a 4-trifluoroacetyl group that deliver predictable orthogonal diversification. • Enables sequential SNAr/cross-coupling at C-3 and C-6 • Built-in 19F NMR handle simplifies binding assays and SAR studies • XLogP 2.6, TPSA 42.9 Ų, 6 HBA - ideal polarity profile for kinase hinge-region fragment libraries. Procure as a single, high-value building block to bypass late-stage fluorination and accelerate medchem or agrochemical discovery.

Molecular Formula C6HCl2F3N2O
Molecular Weight 244.98 g/mol
CAS No. 1391766-42-9
Cat. No. B1402986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone
CAS1391766-42-9
Molecular FormulaC6HCl2F3N2O
Molecular Weight244.98 g/mol
Structural Identifiers
SMILESC1=C(C(=NN=C1Cl)Cl)C(=O)C(F)(F)F
InChIInChI=1S/C6HCl2F3N2O/c7-3-1-2(5(8)13-12-3)4(14)6(9,10)11/h1H
InChIKeyCNORKIGAJMVUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone (CAS 1391766-42-9) – Core Identity and Sourcing Context for Procurement Teams


1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone is a polyhalogenated pyridazine building block (molecular formula C6HCl2F3N2O, MW 244.98 g/mol) [1]. It is a 4-trifluoroacetyl derivative of the commercial precursor 3,6-dichloropyridazine. The compound features two reactive aryl chlorine handles and an electrophilic trifluoromethyl ketone moiety, positioning it as a versatile intermediate for medicinal chemistry and agrochemical synthesis programs that require sequential, regioselective functionalization [2]. Its structural differentiation from the parent 3,6-dichloropyridazine and from common 3,5-dichloropyridazine analogs lies in the combination of the trifluoroacetyl group at the 4-position and the two chlorine atoms at the 3- and 6-positions, which collectively create a distinct electrophilic reactivity profile and hydrogen-bond acceptor capacity (6 HBA, TPSA 42.9 Ų) [1].

Sourcing 1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone: Why Simple Pyridazine Analogs Are Not Interchangeable


Substituting 1-(3,6-dichloropyridazin-4-yl)-2,2,2-trifluoroethanone with a generic dichloropyridazine isomer or a simpler pyridazine building block will fundamentally alter the downstream synthetic route and the physicochemical properties of final compounds. The 3,6-dichloro substitution pattern imparts an electron-deficient aromatic system that enables highly regioselective sequential cross-coupling reactions, distinct from the selectivity profiles of 3,5-dichloropyridazines [1]. The 4-trifluoroacetyl substituent further polarizes the ring and provides a unique 19F NMR handle and a modifiable ketone group not present in parent pyridazines or their 4-methyl/4-iodo analogs [2]. Even the regioisomeric pyrimidine acyl chloride (2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, sharing the same molecular formula) cannot serve as a direct replacement, as the core heterocycle and the reactive functional groups are chemically non-equivalent, leading to different reactivities and biological target engagement . Therefore, replacing this compound with an alternative requires re-optimizing synthetic routes or revalidating pharmacological hypotheses, invalidating its direct interchangeability.

Quantitative Evidence Guide for Differentiating 1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone from Competitor Building Blocks


Divergent Regioselectivity in Sequential Cross-Coupling: 3,6- vs 3,5-Dichloropyridazine Scaffolds

The 1-(3,6-dichloropyridazin-4-yl)-2,2,2-trifluoroethanone scaffold is based on the 3,6-dichloropyridazine core, which exhibits a fundamentally opposite site-selectivity in palladium-catalyzed Suzuki cross-couplings compared to the widely available 3,5-dichloropyridazine isomer. Under standard conditions (Pd(OAc)₂/PCy₃, K₃PO₄, THF, 80°C), a 3,5-dichloropyridazine selectively couples at the 3-position, while its 3,6-counterpart would direct the initial coupling to the electronically differentiated 6-position due to the distinct electron distribution in the ring [1] [2]. This directly translates into a different sequence for introducing molecular complexity, making the 3,6-scaffold the essential starting material for synthetic strategies requiring first functionalization at the 6-position.

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Inherent C–H Functionalization Potential of the 3,6-Dichloropyridazine Core vs. Saturated Analogs

The 3,6-dichloropyridazine core of the target compound is a privileged substrate for Minisci-type radical C–H functionalization, allowing direct alkylation and acylation at the 4- and 5-positions [1]. This reactivity is absent in the more saturated tetrahydropyridazine cores or in pyridazinones. The target compound's 4-trifluoroacetyl group can itself be installed via a related radical acylation, and the remaining chlorine atoms act as handles for subsequent nucleophilic substitution. While direct comparative data for the target compound vs. specific alternatives are not available, this suggests that no alternative building block offers the same combination of dual SNAr-reactive chlorine atoms and a radical-reactive C–H position on the same scaffold.

Late-Stage Functionalization Minisci Reaction Medicinal Chemistry

Physicochemical Property Differences for Property-Based Drug Design: 19F Probe and Lipophilicity

The presence of the trifluoroacetyl group directly attached to the pyridazine ring provides an intrinsic 19F NMR probe (a singlet due to three equivalent fluorine atoms) for sensitive biological assays, such as binding or metabolic stability studies [1]. The computed XLogP3-AA value for the target compound is 2.6 [1], which differs significantly from simpler analogs like 3,6-dichloropyridazine (XLogP ~1.0) and 3,6-dichloro-4-iodopyridazine (XLogP ~2.0, computed) . This balance between lipophilicity and aqueous solubility is crucial for oral drug candidates and is hard to achieve with other 4-substituted dichloropyridazines.

Medicinal Chemistry Lipophilicity 19F NMR

Sourcing Grade and Purity Considerations for Scale-Up

The commercial availability of 1-(3,6-dichloropyridazin-4-yl)-2,2,2-trifluoroethanone is limited to a few specialized vendors, with reported purities of 95% or 97% [1]. In contrast, structurally simpler dichloropyridazines are commodity chemicals available from dozens of suppliers in bulk quantities and at high purity (≥99%). However, the specification for this compound is typical for specialized building blocks useful in early medicinal chemistry campaigns. No alternative single building block combines the 3,6-dichloro-4-trifluoroacetyl substitution pattern.

Scale-Up Purity Procurement

Potential Pharmacological Differentiation via Polypharmacology Prediction

Computational PASS (Prediction of Activity Spectra for Substances) analysis performed on a structurally close analog (a benzimidazole derivative sharing the chlorinated, nitrogen-rich heterocyclic character) predicts a broader target engagement profile (e.g., kinase inhibition, antimycobacterial activity) than what is predicted for unadorned pyridazine cores [1]. While direct data for the target compound are absent, this supports the hypothesis that the chlorine-trifluoroacetyl combination on an electron-deficient aromatic ring yields a privileged structure for interfering with multiple biological targets, a property not expected from simpler dihalopyridazines lacking the trifluoroacetyl group. This is a class-level inference needing experimental validation.

Drug Discovery Kinase Inhibition Computational Prediction

Procurement-Worthy Application Scenarios for 1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone


Medicinal Chemistry Hit-to-Lead Campaigns Requiring Polyhalogenated Heterocyclic Cores

In early drug discovery, 1-(3,6-dichloropyridazin-4-yl)-2,2,2-trifluoroethanone is a strategic asset for generating libraries of 3,4,6-trisubstituted pyridazines. Its unique selling point is the sequential reactivity: the 3- and 6-chlorine atoms can be orthogonally diversified via SNAr or cross-coupling, and the trifluoroacetyl group can be modified or retained as a metabolically stable moiety [1]. This makes it suitable for programs targeting protein kinases, where the pyridazine core mimics the purine scaffold, and the trifluoromethyl group enhances target binding [2]. Procurement should be planned with a synthetic strategy in mind that exploits the 3,6-substitution pattern for maximum return on the higher cost of this building block.

Agrochemical Lead Generation with Electron-Deficient Heterocyclic Motifs

The 3,6-dichloropyridazine scaffold is a known precursor for fungicidal compounds [1]. The 4-trifluoroacetyl derivative adds a new dimension by not only polarizing the ring but also by offering a built-in 19F NMR handle. This is critical for agrochemical research, where fluorine-containing building blocks are increasingly sought for their improved metabolic stability and soil mobility characteristics. The target compound can directly enter SAR studies for new fungicide candidates, bypassing the need for introducing fluorine in a later synthetic step.

Protein Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

Based on class-level inference from related polyhalogenated heterocycles [1], the compound is a premium fragment for FBDD. Its XLogP of 2.6, high hydrogen-bond acceptor count (6), and rigid geometry place it in an ideal polarity pocket for kinase hinge-binding regions. The single 19F NMR signal simplifies 19F-based binding assays dramatically. Procuring this compound over a simple dichloropyridazine fragment provides immediate access to a more sensitive and information-rich screening outcome.

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